3-(2-Chlorophenyl)-2,2-dimethylpyrrolidine hydrochloride
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Description
Synthesis Analysis
While specific synthesis methods for “3-(2-Chlorophenyl)-2,2-dimethylpyrrolidine hydrochloride” are not available, similar compounds have been synthesized through various methods, such as cyclization of 1,2-diamine derivatives with sulfonium salts , or through a series of reactions involving cyclohexanone and 2-chlorophenyl magnesium bromide .Scientific Research Applications
Pharmacological Research Tool
The compound 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one hydrochloride, which shares some structural similarities with 3-(2-Chlorophenyl)-2,2-dimethylpyrrolidine hydrochloride, has been identified as a nonpeptidic agonist of the urotensin-II receptor. Its selective agonistic activity and druglike properties make it useful as a pharmacological research tool and potential drug lead, highlighting the importance of similar compounds in receptor-targeted drug discovery (Croston et al., 2002).
Synthesis and Properties of Chlorophyll Derivatives
Research on chlorophyll-a derivatives, such as those possessing a 2-(2/3/4-pyridyl)ethenyl group at the C3 position, involves the synthesis of compounds through reactions like the Wittig reaction. These derivatives exhibit specific optical properties and protonation behaviors, demonstrating the utility of chlorophenyl-substituted compounds in studying intramolecular π-conjugation and spectral shifts in chlorophyll derivatives (Yamamoto & Tamiaki, 2015).
Antimicrobial and Antitumor Activities
Compounds structurally related to 3-(2-Chlorophenyl)-2,2-dimethylpyrrolidine hydrochloride, such as methyl 2-(4-chlorophenyl)-7a-((4-chlorophenyl)carbamothioyl)-1-oxo-5,5-diphenyl-3-thioxo-hexahydro-1H-pyrrolo[1,2-e]imidazole-6-carboxylate, have shown promising antibacterial and antimycobacterial activities, indicating the potential of chlorophenyl-substituted compounds in developing new antimicrobial agents (Nural et al., 2018). Additionally, metal complexes derived from methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate have been explored for their cytotoxic activities, suggesting the role of such compounds in cancer research and potential therapeutic applications (Aboelmagd et al., 2021).
properties
IUPAC Name |
3-(2-chlorophenyl)-2,2-dimethylpyrrolidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN.ClH/c1-12(2)10(7-8-14-12)9-5-3-4-6-11(9)13;/h3-6,10,14H,7-8H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQGBZNBUUBUOGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCN1)C2=CC=CC=C2Cl)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chlorophenyl)-2,2-dimethylpyrrolidine hydrochloride |
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